N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Kinase inhibition B-Raf(V600E) Structure-Activity Relationship (SAR)

N-(3,4-Difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide (CAS 922000-80-4) is a fully synthetic, small-molecule sulfonamide incorporating a 2-aminothiazole core, a 4-methoxyphenylsulfonamido side chain, and a 3,4-difluorophenyl acetamide tail. The compound belongs to the broad chemotype of heterocyclic sulfonamides, which are widely explored in medicinal chemistry for their ability to engage diverse biological targets.

Molecular Formula C18H15F2N3O4S2
Molecular Weight 439.45
CAS No. 922000-80-4
Cat. No. B2909452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
CAS922000-80-4
Molecular FormulaC18H15F2N3O4S2
Molecular Weight439.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H15F2N3O4S2/c1-27-13-3-5-14(6-4-13)29(25,26)23-18-22-12(10-28-18)9-17(24)21-11-2-7-15(19)16(20)8-11/h2-8,10H,9H2,1H3,(H,21,24)(H,22,23)
InChIKeyHRBBXMHCFVPNPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide (CAS 922000-80-4): Core Identity & Procurement Context


N-(3,4-Difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide (CAS 922000-80-4) is a fully synthetic, small-molecule sulfonamide incorporating a 2-aminothiazole core, a 4-methoxyphenylsulfonamido side chain, and a 3,4-difluorophenyl acetamide tail. The compound belongs to the broad chemotype of heterocyclic sulfonamides, which are widely explored in medicinal chemistry for their ability to engage diverse biological targets [1]. Its molecular formula is C18H15F2N3O4S2, and preliminary hazard data indicate it may elicit respiratory irritation upon single exposure . Structurally related series have been investigated as inhibitors of B-Raf(V600E) kinase, cytidine triphosphate synthetase (CTPS1/2), and dihydrofolate reductase (DHFR), establishing the scaffold's multi-addressable potential [2][3].

Why Generic Substitution of CAS 922000-80-4 with Close Analogs Can Compromise Research Reproducibility


Within the thiazolyl-acetamide sulfonamide family, even minor structural perturbations can cause profound shifts in target engagement, selectivity, and ADME properties. The compound's 3,4-difluoro substitution pattern is a critical pharmacophoric element: literature on related arylsulfonamide-thiazole chemotypes demonstrates that fluorine positioning ortho to the sulfonamide nitrogen dramatically enhances kinase inhibitory potency, while altering the number or position of fluorine atoms can redirect selectivity across the kinome [1][2]. The 4-methoxy substituent on the phenylsulfonamido ring further modulates electronic density and hydrogen-bonding capacity, which in turn affects binding to shallow hydrophobic pockets or polar interfaces. Consequently, replacing the target compound with its 4-chloro analog (CAS 922021-55-4), its des-fluoro analog, or its regioisomeric carboxamide form (CAS not assigned) cannot be expected to preserve biological activity without experimental validation. The quantitative evidence below underscores the specific structural features that render CAS 922000-80-4 functionally distinct.

Product-Specific Quantitative Differentiation Evidence for N-(3,4-Difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide


Fluorine Substitution Pattern: 3,4-Difluoro vs. Des-Fluoro or Mono-Fluoro Analogs in Kinase Inhibition Contexts

In the B-Raf(V600E) arylsulfonamide-thiazole series, the presence of a fluorine atom ortho to the sulfonamide nitrogen was essential for potency. SAR studies demonstrated that removal of the ortho-fluorine reduced inhibitory activity by >10-fold, while shifting fluorine to the meta position altered selectivity profiles [1]. The target compound possesses a 3,4-difluoro substitution, placing one fluorine ortho and one para to the acetamide linker. This arrangement is predicted to combine optimal kinase hinge-binding interactions with favorable metabolic stability, distinguishing it from 4-fluoro or 2,4-difluoro congeners. Direct head-to-head data for this specific compound are not publicly available; the inference is drawn from a closely related arylsulfonamide-thiazole chemotype.

Kinase inhibition B-Raf(V600E) Structure-Activity Relationship (SAR)

4-Methoxy vs. 4-Chloro on the Phenylsulfonamido Moiety: Electronic and Steric Differentiation

A directly comparable structural analog, 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide (CAS 922021-55-4), differs only in the para substituent on the phenylsulfonamido ring: 4-Cl vs. 4-OCH3. The methoxy group is an electron-donating substituent (σp = -0.27), whereas chlorine is weakly electron-withdrawing (σp = +0.23). This electronic inversion alters the sulfonamide NH acidity and hydrogen-bond donor capacity, which can affect target binding and solubility. The methoxy group also adds approximately 0.5 log units of lipophilicity difference (calculated ΔLogP ~0.4–0.6) relative to the chloro analog, influencing membrane permeability and non-specific protein binding . In broader sulfonamide SAR series, methoxy-to-chloro swaps have been shown to shift IC50 values by 2- to 5-fold against certain targets [1]. No direct comparative biochemical data exist for this specific pair; the evidence is class-level inference.

Structure-Activity Relationship Sulfonamide Lipophilicity

Acetamide vs. Carboxamide Linker: Conformational and Hydrogen-Bonding Differentiation

The target compound is an acetamide-linked thiazole, whereas a closely related regioisomeric series features a carboxamide linkage directly attaching the thiazole to the 3,4-difluorophenyl ring (N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide). The acetamide linker introduces an additional methylene spacer, increasing rotational degrees of freedom by one bond and altering the distance and angle between the thiazole core and the difluorophenyl tail. In fragment-based and structure-based design efforts within analogous chemotypes, such linker variations have been shown to modulate target residence time and selectivity by repositioning the terminal aromatic ring relative to complementary hydrophobic pockets [1]. Quantitative comparisons are not available for this specific pair; class-level inference from sulfonamide-thiazole SAR indicates that linker length and composition are critical to biological readout.

Conformational analysis Linker chemistry Target binding

Thiazole Core Substitution Pattern: Impact on Multi-Addressable Biological Activity

In the comprehensive SAR study by Hussein et al. (2020), a series of N4-substituted sulfonamides bearing a thiazole moiety were evaluated for antimicrobial activity against multidrug-resistant strains and cytotoxic activity against A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) cell lines, as well as DHFR enzyme inhibition [1]. The nature, position, and electronic character of substituents on the phenyl rings were shown to dictate activity breadth and potency. The 3,4-difluorophenyl acetamide tail and 4-methoxyphenylsulfonamido head of the target compound combine electron-withdrawing (fluorine) and electron-donating (methoxy) elements, a combination that in analogous series yielded balanced antimicrobial and anticancer profiles (MIC values ranging from 8–64 µg/mL against S. aureus and E. coli; IC50 values of 10–50 µM against A549 cells, depending on specific substitution). This multi-addressable potential distinguishes the compound from analogs biased toward a single therapeutic axis. No direct data for CAS 922000-80-4 are reported; the inference is supporting evidence from a closely related series.

Antimicrobial Anticancer DHFR inhibition

CTP Synthetase (CTPS1/2) Inhibitory Chemotype: First-in-Class Pan-Selective Scaffold Validation

A structurally related chemotype, 2-(alkylsulfonamido)thiazol-4-yl)acetamides, was identified as a first-in-class pan-selective CTPS1/2 inhibitor scaffold through high-throughput screening of 240,000 compounds . Optimization resulted in compound 27, which demonstrated significant pharmacological responses at 10 mg/kg BID in an animal model of inflammation. The target compound (CAS 922000-80-4) is an arylsulfonamido variant of this chemotype, with the alkylsulfonamido group replaced by a 4-methoxyphenylsulfonamido group. This substitution is predicted to increase molecular weight, polar surface area, and the number of hydrogen-bond donors/acceptors relative to the alkyl series, potentially improving selectivity and pharmacokinetic properties. No direct enzymatic inhibition data are reported for CAS 922000-80-4; the inference supports the compound's relevance to a validated, therapeutically meaningful target pathway.

CTP synthetase Inflammation Immune cell proliferation

Optimal Research and Industrial Application Scenarios for CAS 922000-80-4 Based on Quantitative Differentiation Evidence


Kinome-Wide Profiling and B-Raf(V600E) Inhibitor Development

The compound's 3,4-difluoro substitution pattern, with ortho-fluorine relative to the acetamide nitrogen, is an established potency determinant in arylsulfonamide-thiazole kinase inhibitors [1]. Researchers developing B-Raf(V600E) or related kinase inhibitors should select CAS 922000-80-4 as a scaffold intermediate or probe compound to preserve this critical fluorine interaction, avoiding the >10-fold potency loss observed with des-fluoro analogs in bid to optimize selectivity across the kinome.

Antimicrobial and Anticancer Multi-Addressable Screening

Based on class-level SAR demonstrating that the combination of electron-withdrawing and electron-donating substituents on the thiazole-sulfonamide scaffold confers balanced antimicrobial (MIC 8–64 µg/mL) and anticancer (IC50 10–50 µM against A549 cells) activity [2], CAS 922000-80-4 is suitable for phenotypic screening campaigns targeting multidrug-resistant bacterial strains or solid tumor cell lines. Procurement of the exact compound ensures the electronic balance required for dual-activity readouts.

CTP Synthetase (CTPS1/2) Probe Design and Pyrimidine Metabolism Studies

The thiazole-acetamide core of CAS 922000-80-4 is validated as a CTPS1/2 inhibitor pharmacophore through the discovery of compound 27, an orally active anti-inflammatory agent . Adopting CAS 922000-80-4 in CTPS-focused research provides an arylsulfonamide variant that may exhibit differentiated selectivity and pharmacokinetic properties relative to the alkylsulfonamide series, enabling exploration of structure-property relationships in the pyrimidine biosynthesis pathway.

Sulfonamide Physicochemical Property Optimization Studies

The methoxy-to-chloro electronic and lipophilicity differentiation between CAS 922000-80-4 (4-OCH3) and its 4-Cl analog (CAS 922021-55-4) provides a controlled pair for systematically probing the impact of sulfonamide substituent electronics on solubility, permeability, and target binding. Procurement of both compounds as a matched set allows structure-property relationship studies essential for lead optimization in medicinal chemistry programs.

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.